Deltorphin II, ile(5,6)-
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Overview
Description
Deltorphin II, Ile(5,6)- is a heptapeptide that is highly selective for delta-opioid receptors. This compound is derived from amphibian skin and has shown significant potential in various pharmacological applications due to its high affinity and selectivity for delta-opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deltorphin II, Ile(5,6)- can be synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The fluorenylmethoxycarbonyl (Fmoc) strategy is commonly employed to protect the amino groups during synthesis. The coupling reactions are typically mediated by diisopropylcarbodiimide (DIPCDI) and 1-hydroxybenzotriazole (HOBt) to ensure efficient peptide bond formation .
Industrial Production Methods: While industrial-scale production of Deltorphin II, Ile(5,6)- is not widely reported, the solid-phase peptide synthesis method can be scaled up for larger quantities. The process involves automated peptide synthesizers, which can handle the repetitive cycles of deprotection and coupling required for peptide elongation .
Chemical Reactions Analysis
Types of Reactions: Deltorphin II, Ile(5,6)- primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.
Common Reagents and Conditions:
Coupling Reagents: Diisopropylcarbodiimide (DIPCDI), 1-hydroxybenzotriazole (HOBt)
Protecting Groups: Fluorenylmethoxycarbonyl (Fmoc)
Cleavage Reagents: Trifluoroacetic acid (TFA) for removing the peptide from the resin.
Major Products: The major product of these reactions is the fully synthesized Deltorphin II, Ile(5,6)- peptide, which can be further purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
Deltorphin II, Ile(5,6)- has been extensively studied for its potential therapeutic applications. Some of the key areas include:
Antidepressant Effects: Studies have shown that Deltorphin II, Ile(5,6)- can exhibit antidepressant-like effects by activating delta-opioid receptors in the brain.
Neuroprotection: Research indicates that Deltorphin II, Ile(5,6)- may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Mechanism of Action
Deltorphin II, Ile(5,6)- exerts its effects by selectively binding to delta-opioid receptors, which are G protein-coupled receptors. Upon binding, it activates intracellular signaling pathways that lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. This ultimately leads to hyperpolarization of neurons and reduced neurotransmitter release, contributing to its analgesic and antidepressant effects .
Comparison with Similar Compounds
Deltorphin I: Another heptapeptide with high selectivity for delta-opioid receptors.
Dynorphin A: A peptide that primarily targets kappa-opioid receptors but has some affinity for delta-opioid receptors.
Enkephalins: Pentapeptides that bind to both mu- and delta-opioid receptors.
Uniqueness: Deltorphin II, Ile(5,6)- is unique due to its high selectivity and affinity for delta-opioid receptors, which makes it a promising candidate for therapeutic applications with potentially fewer side effects compared to other opioid peptides .
Properties
CAS No. |
138166-93-5 |
---|---|
Molecular Formula |
C40H58N8O10 |
Molecular Weight |
810.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S,3S)-1-[[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H58N8O10/c1-6-22(3)33(39(57)43-21-31(42)50)48-40(58)34(23(4)7-2)47-37(55)29(17-18-32(51)52)45-38(56)30(20-25-11-9-8-10-12-25)46-35(53)24(5)44-36(54)28(41)19-26-13-15-27(49)16-14-26/h8-16,22-24,28-30,33-34,49H,6-7,17-21,41H2,1-5H3,(H2,42,50)(H,43,57)(H,44,54)(H,45,56)(H,46,53)(H,47,55)(H,48,58)(H,51,52)/t22-,23-,24+,28-,29-,30-,33-,34-/m0/s1 |
InChI Key |
GNHBZJKRUQINTM-ZWALSDIESA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Key on ui other cas no. |
138166-93-5 |
sequence |
YAFEIIG |
Synonyms |
(Ile(5,6))deltorphin II deltorphin II, Ile(5,6)- Tyr-D-Ala-Phe-Gly-Ile-Ile-Gly-NH2 |
Origin of Product |
United States |
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